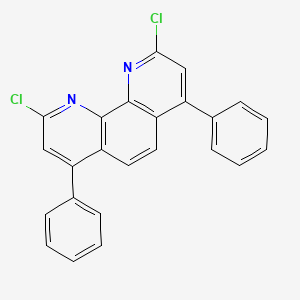

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,9-dichloro-4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQFTFBKMWFBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline, a substituted phenanthroline derivative with significant potential in coordination chemistry, materials science, and pharmaceutical research.[1] Its unique electronic and steric properties, conferred by the dichloro- and diphenyl-substituents, make it a versatile intermediate for the development of novel ligands, metal complexes, and biologically active molecules.[1]

Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 4,7-diphenyl-1,10-phenanthroline (also known as bathophenanthroline), which is then subjected to chlorination at the 2 and 9 positions.

Synthesis of 4,7-Diphenyl-1,10-phenanthroline

A common and effective method for the synthesis of 4,7-diphenyl-1,10-phenanthroline involves the Skraup reaction, starting from 4-phenyl-8-aminoquinoline.

Experimental Protocol:

-

Step 1: Reduction of 4-phenyl-8-nitroquinoline. The synthesis begins with the reduction of 4-phenyl-8-nitroquinoline to 4-phenyl-8-aminoquinoline.

-

Step 2: Skraup Reaction. The resulting 4-phenyl-8-aminoquinoline undergoes a Skraup reaction with 3-chloropropiophenone in the presence of an oxidizing agent such as an Iodine/Potassium Iodide mixture, in an acidic medium (acetic acid and hydrochloric acid). The reaction mixture is heated to approximately 120°C for 2.5 hours.

-

Work-up and Purification. Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization, to yield 4,7-diphenyl-1,10-phenanthroline.

This method has been reported to achieve yields of up to 82%.

dot

Chlorination of 4,7-Diphenyl-1,10-phenanthroline

The second step involves the chlorination of the synthesized 4,7-diphenyl-1,10-phenanthroline at the 2 and 9 positions. This is typically achieved using a strong chlorinating agent.

Experimental Protocol:

-

Reaction Setup. 4,7-diphenyl-1,10-phenanthroline is reacted with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

-

Reaction Conditions. The reaction is typically carried out under reflux in a suitable solvent.

-

Work-up and Purification. After the reaction is complete, the excess chlorinating agents are carefully quenched, and the crude product is isolated. Purification is generally achieved through recrystallization from an appropriate solvent to yield this compound.

dot

Characterization

Physical Properties

| Property | 4,7-Diphenyl-1,10-phenanthroline | This compound (Predicted) |

| Molecular Formula | C₂₄H₁₆N₂ | C₂₄H₁₄Cl₂N₂ |

| Molecular Weight | 332.40 g/mol | 401.29 g/mol [1] |

| Appearance | Off-white to pale yellow powder | Expected to be a solid, likely crystalline |

| Melting Point | 218-221 °C | Expected to be higher than the precursor |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the final product is expected to show signals corresponding to the aromatic protons on the phenanthroline core and the phenyl substituents. The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for all unique carbon atoms in the molecule.

¹H NMR Data for 4,7-Diphenyl-1,10-phenanthroline (Reference):

-

Note: Specific shifts can vary depending on the solvent and instrument.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the synthesized compound.

-

Expected Mass Spectrum for this compound: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 401.29 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Mass Spectrum Data for 4,7-Diphenyl-1,10-phenanthroline (Reference):

-

The mass spectrum of 4,7-diphenyl-1,10-phenanthroline shows a prominent molecular ion peak at m/z = 332.

2.2.3. Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound, which should be in close agreement with the calculated values for the molecular formula C₂₄H₁₄Cl₂N₂.

| Element | Calculated Percentage |

| Carbon (C) | 71.84% |

| Hydrogen (H) | 3.52% |

| Chlorine (Cl) | 17.67% |

| Nitrogen (N) | 6.98% |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is summarized below.

dot

Conclusion

This technical guide outlines a reliable synthetic route to this compound and provides a framework for its comprehensive characterization. The availability of this versatile building block is anticipated to facilitate further research and development in various fields, including the design of novel catalysts, advanced materials for organic electronics, and new therapeutic agents. Further studies to fully elucidate the experimental characterization data and explore the diverse applications of this compound are encouraged.

References

An In-depth Technical Guide to 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is a halogenated and phenyl-substituted derivative of the versatile heterocyclic compound, 1,10-phenanthroline. While specific research on this particular molecule is limited in publicly accessible literature, its structural motifs—a chelating phenanthroline core, reactive chloro groups, and bulky phenyl substituents—suggest a range of potential applications in materials science and medicinal chemistry. This technical guide synthesizes the available information on this compound and provides a comparative analysis with its better-studied parent compounds to infer its core properties. This document covers its known synthesis, and potential applications, and discusses the prospective biological activities based on related structures.

Core Properties and Physicochemical Data

Direct experimental data for this compound is not extensively reported. However, its identity is confirmed by its Chemical Abstracts Service (CAS) number and a PubChem entry.[1][2] To provide a predictive overview of its characteristics, the following tables summarize its known identifiers and compare the properties of its structural parents, 2,9-dichloro-1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline.

Table 1: Identifiers for this compound

| Property | Value |

| CAS Number | 1229012-68-3 |

| PubChem CID | 46240522 |

| Molecular Formula | C₂₄H₁₄Cl₂N₂ |

| Molecular Weight | 401.29 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)N=C(C=C3C=C(N=C5)Cl)C5=C1 |

| InChIKey | Not available |

Table 2: Comparative Physicochemical Properties of Related Phenanthrolines

| Property | 2,9-Dichloro-1,10-phenanthroline | 4,7-Diphenyl-1,10-phenanthroline |

| Molecular Formula | C₁₂H₆Cl₂N₂ | C₂₄H₁₆N₂ |

| Molecular Weight | 249.09 g/mol | 332.40 g/mol |

| Appearance | White to light yellow powder or crystal | Powder |

| Melting Point | 233 - 237 °C | 218-220 °C |

| Solubility | Soluble in various organic solvents | Soluble in THF, chloroform, dichloromethane |

| UV-Vis λmax | Not specified | 272 nm in THF |

| Fluorescence λem | Not specified | 379 nm in THF |

Synthesis and Experimental Protocols

The primary documented application of this compound is as a chemical intermediate.[3][4] Patents reveal its synthesis for subsequent use in creating more complex molecules for organic electronic devices.

Synthesis of this compound

A patented method describes the synthesis of this compound from bathophenanthroline (4,7-diphenyl-1,10-phenanthroline).[3] The process involves two main steps:

-

Preparation of a Trimethylene Bridged Bathophenanthroline Intermediate: Bathophenanthroline is reacted with 1,3-dibromopropane under reflux. The resulting intermediate precipitates as an orange solid.[3]

-

Oxidative Cleavage and Chlorination: The bridged intermediate is then treated with an oxidizing agent (potassium ferricyanide) in a basic solution, followed by neutralization. The resulting product is then chlorinated, although the patent does not detail the specific chlorinating agent and conditions to yield this compound.[3] However, a common method for such chlorination on the phenanthroline core involves refluxing with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Below is a generalized workflow for the synthesis as inferred from patent literature.

Caption: Synthetic pathway for this compound.

General Experimental Protocol for Spectroscopic Characterization

While specific spectra for the title compound are not published, a standard protocol for acquiring Nuclear Magnetic Resonance (NMR) data for characterization of phenanthroline derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: The ¹H NMR spectrum of a 2,9-disubstituted-4,7-diphenyl-1,10-phenanthroline is expected to show distinct aromatic proton signals. Due to the molecule's symmetry, a predictable pattern of signals for the phenanthroline core and the phenyl rings would be anticipated. The ¹³C NMR would similarly show characteristic peaks for the aromatic carbons.

Applications

Materials Science: Intermediate for OLEDs

The most concrete application for this compound is as a precursor in the synthesis of more complex phenanthroline derivatives used in organic electroluminescent devices (OLEDs).[4] The chlorine atoms at the 2 and 9 positions are excellent leaving groups for cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various functional groups to tune the electronic and photophysical properties of the final molecule, which may then be used as an electron-transporting or host material in OLEDs.[4]

Caption: Role as an intermediate in developing materials for OLEDs.

Potential Applications in Catalysis and Coordination Chemistry

The 1,10-phenanthroline scaffold is a renowned chelating ligand in coordination chemistry. The nitrogen atoms form stable complexes with a wide array of metal ions. The phenyl groups at the 4 and 7 positions can influence the steric and electronic properties of these metal complexes, while the chloro groups at the 2 and 9 positions could be further functionalized. These properties suggest potential applications in:

-

Homogeneous Catalysis: Metal complexes of substituted phenanthrolines are known to catalyze various organic reactions.

-

Sensors: The formation of metal complexes can lead to changes in photophysical properties, enabling the detection of specific metal ions.

Potential Biological Activity and Signaling Pathways

There is currently no published research on the biological activity of this compound. However, the broader class of substituted phenanthrolines has been extensively studied for various therapeutic applications.

-

Anticancer and Antiprotozoal Activity: Many phenanthroline derivatives have shown potent activity against cancer cell lines and protozoan parasites.[5][6][7] This bioactivity is often attributed to their ability to intercalate into DNA or to bind and stabilize G-quadruplex structures, which are implicated in cancer cell proliferation.[8][9]

-

Enzyme Inhibition: The metal-chelating properties of phenanthrolines can lead to the inhibition of metalloenzymes.

Given the lack of specific data for the title compound, it is not possible to depict a signaling pathway it directly modulates. However, to illustrate a mechanism by which simpler phenanthrolines can act, the following diagram shows the general role of o-phenanthroline as a hypoxia-mimetic agent that can induce the HIF-1α signaling pathway. This is for illustrative purposes only and has not been demonstrated for this compound.

Caption: General mechanism of HIF-1α pathway induction by o-phenanthroline.

Conclusion and Future Outlook

This compound is a molecule with confirmed existence and documented utility as a synthetic intermediate in materials science, particularly for OLED applications. While a comprehensive profile of its physicochemical and biological properties is not yet available in the public domain, its structure suggests significant potential. The presence of reactive chlorine atoms makes it a versatile building block for creating a diverse library of new compounds.

Future research could focus on a full characterization of this molecule and an exploration of its properties in areas where substituted phenanthrolines have excelled. Investigating its coordination chemistry with various transition metals could lead to novel catalysts or sensors. Furthermore, screening for biological activity, particularly as an anticancer or antiprotozoal agent, could be a fruitful avenue for drug development professionals, given the established bioactivity of the phenanthroline scaffold. The insights from such studies would fill the current knowledge gap and could unlock the full potential of this intriguing molecule.

References

- 1. 1229012-68-3 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 2. CAS:1229012-68-3, 2,9-二氯-4,7-二苯基-1,10-菲咯啉-毕得医药 [bidepharm.com]

- 3. EP2669967A1 - Electronic device including phenanthroline derivative - Google Patents [patents.google.com]

- 4. US20160285004A1 - Phenanthroline derivative for organic electroluminescent device - Google Patents [patents.google.com]

- 5. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux [mdpi.com]

- 7. Synthesis and antiplasmodial activity of novel phenanthroline derivatives: An in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Precursor: A Technical Guide to 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,9-dichloro-4,7-diphenyl-1,10-phenanthroline, a highly functionalized heterocyclic compound, and its pivotal role as a versatile precursor in modern organic synthesis. While direct literature on this specific multi-substituted phenanthroline is limited, this document extrapolates from established synthetic methodologies for related derivatives to present a comprehensive overview of its probable synthesis, key reactions, and potential applications. The strategic placement of chloro- and phenyl- substituents on the 1,10-phenanthroline core makes it a valuable scaffold for the construction of complex molecules with applications in catalysis, materials science, and medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

While specific data for this compound is not extensively published, the expected properties can be inferred from its constituent parts: the 1,10-phenanthroline backbone, and the chloro- and phenyl- substituents. The phenyl groups at the 4 and 7 positions significantly increase the steric bulk and solubility in organic solvents compared to the parent 1,10-phenanthroline. The chloro-substituents at the 2 and 9 positions activate these sites for nucleophilic substitution, which is the cornerstone of its utility as a precursor.

Table 1: Physicochemical and Spectroscopic Data of Related Phenanthroline Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |

| 2,9-Dichloro-1,10-phenanthroline | C₁₂H₆Cl₂N₂ | 249.09 | - | ¹H NMR (DMSO-d₆) δ: 7.90 (d, J = 8.5 Hz, 2H), 8.12 (s, 2H), 8.63 (d, J = 8.5 Hz, 2H)[1] |

| 4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline) | C₂₄H₁₆N₂ | 332.40 | 218-220 | - |

| 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine) | C₂₆H₂₀N₂ | 360.45 | 279-283 | λmax: 277 nm; λem: 386 nm in THF |

Synthesis of this compound: A Proposed Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline)

The synthesis of the 4,7-diphenyl substituted core is a crucial first step. A common method is the Doebner-von Miller reaction.

-

Reagents: o-Phenylenediamine, benzaldehyde, pyruvic acid, concentrated hydrochloric acid, arsenic acid (or another suitable oxidizing agent).

-

Procedure:

-

A mixture of o-phenylenediamine, benzaldehyde, and concentrated hydrochloric acid is heated.

-

Pyruvic acid is added dropwise to the heated mixture.

-

An oxidizing agent, such as arsenic acid, is then added, and the mixture is refluxed.

-

After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 4,7-diphenyl-1,10-phenanthroline is then purified by recrystallization or column chromatography.

-

Experimental Protocol: Synthesis of 4,7-Diphenyl-1,10-phenanthroline-2,9-dione

This intermediate is key for the subsequent chlorination. The dione can be prepared by the oxidation of a suitable precursor. While the direct oxidation of bathophenanthroline at the 2 and 9 positions is challenging, a more common route starts from 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine).

-

Reagents: 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine), selenium dioxide (SeO₂), dioxane.

-

Procedure:

-

A mixture of bathocuproine and selenium dioxide in dioxane is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is filtered to remove selenium metal.

-

The filtrate is evaporated to dryness, and the resulting residue is purified to yield 4,7-diphenyl-1,10-phenanthroline-2,9-dicarbaldehyde.

-

Further oxidation of the dialdehyde would be required to obtain the dione, though direct chlorination of the dialdehyde might also be a viable route to other derivatives. A more direct route to the dione may involve the cyclization of a suitably substituted o-phenylenediamine derivative.

-

Experimental Protocol: Chlorination to Yield this compound

The final chlorination step is analogous to the synthesis of 2,9-dichloro-1,10-phenanthroline.

-

Reagents: 4,7-Diphenyl-1,10-phenanthroline-2,9-dione, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅).

-

Procedure:

-

A mixture of 4,7-diphenyl-1,10-phenanthroline-2,9-dione, POCl₃, and PCl₅ is heated at reflux.[2]

-

The reaction is typically carried out under an inert atmosphere.

-

After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is then carefully quenched with ice water and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the crude product.[1]

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent or by column chromatography.

-

Utility as a Precursor in Organic Synthesis

The primary value of this compound lies in the reactivity of its chloro substituents, which are susceptible to nucleophilic displacement. This allows for the introduction of a wide array of functional groups at the 2 and 9 positions, leading to the synthesis of novel ligands, catalysts, and functional materials.

Caption: Reactivity of this compound as a synthetic precursor.

Synthesis of Novel Ligands for Metal Complexes

The introduction of various coordinating groups at the 2 and 9 positions can lead to the formation of novel polydentate ligands. For example, reaction with amines can yield diamino derivatives, which can act as tetradentate ligands for a variety of metal ions. These complexes have potential applications in catalysis, photoredox reactions, and as sensing agents.

Table 2: Examples of Reactions from Related 2,9-Disubstituted Phenanthrolines

| Starting Material | Reagents | Product | Application of Product | Reference |

| 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline | Dialkylamine, Sodium borohydride | 2,9-bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline | Antiprotozoal agents | [3] |

| 2,9-dichloro-1,10-phenanthroline | Aniline derivatives | Aza[4]helicenes | Fluorescent materials | [2] |

| 2,9-dichloro-1,10-phenanthroline | Sodium azide | 10-azidotetrazolo[1,5-a][5][6]phenanthroline | Ligand for actinide/lanthanide separation | [2] |

Precursor for Functional Materials

The rigid, planar structure of the 1,10-phenanthroline core, combined with the potential for extensive functionalization, makes this compound an attractive precursor for the synthesis of organic electronic materials. For instance, Suzuki or Sonogashira cross-coupling reactions at the 2 and 9 positions can be used to introduce conjugated aryl or alkynyl groups, extending the π-system and tuning the electronic and photophysical properties of the molecule. Such derivatives could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.

Conclusion

This compound represents a highly valuable, albeit not extensively documented, precursor in organic synthesis. Its proposed synthesis is based on robust and well-understood chemical transformations of the 1,10-phenanthroline scaffold. The true potential of this molecule is realized in its role as a versatile building block, enabling access to a vast chemical space of novel ligands, catalysts, and functional materials. The strategic combination of steric bulk from the phenyl groups and the reactive chloro-substituents makes it a platform for creating highly tailored molecular architectures for advanced applications in both academic and industrial research. Further exploration into the synthesis and reactivity of this specific phenanthroline derivative is warranted and promises to yield exciting new discoveries.

References

- 1. 2,9-Dichloro-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES | Semantic Scholar [semanticscholar.org]

- 6. Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Crystal structure of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline

An in-depth analysis of the structural and synthetic aspects of phenanthroline derivatives is crucial for advancements in medicinal chemistry and materials science. This document provides a technical overview of the crystal structure and synthesis of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline and its analogues, tailored for researchers, scientists, and professionals in drug development.

Synthesis and Experimental Protocols

The synthesis of substituted 1,10-phenanthrolines is of significant interest due to their metal-chelating properties, which are foundational to their application in molecular recognition, catalysis, and as sensing agents.[1] The preparation of 2,9-dichloro-1,10-phenanthroline derivatives often serves as a key step for further functionalization.[1][2]

A general synthetic approach for a related compound, 4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline, involves the reaction of 4,7-Diphenyl-2,9-dimethyl-1,10-phenanthroline with N-chlorosuccinimide and benzoyl peroxide in carbon tetrachloride. The mixture is refluxed for several hours. After cooling, the product is filtered, concentrated, and recrystallized from a solvent like chlorobenzene to yield crystals suitable for X-ray diffraction analysis.[3]

For 2,9-dichloro-1,10-phenanthroline, a common method involves reacting a precursor with phosphorus pentachloride in phosphorus oxychloride.[2][4] The reaction mixture is refluxed, and after removal of the excess phosphorus oxychloride, the residue is neutralized to precipitate the product, which is then filtered, washed, and dried.[4]

Experimental Workflow for Synthesis

Caption: Synthetic workflow for a substituted 4,7-diphenyl-1,10-phenanthroline.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₂₆H₁₄Cl₆N₂ |

| Molecular Weight | 567.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.253 (2) |

| b (Å) | 19.789 (4) |

| c (Å) | 11.299 (2) |

| β (°) | 106.544 (3) |

| Volume (ų) | 2411.9 (8) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 133 |

| Data sourced from a study on 4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline.[3] |

For comparison, the crystallographic data for 2,9-Dichloro-1,10-phenanthroline is also presented. This molecule is almost planar, with delocalization of π-electrons in the aromatic fused-ring system.[5][6]

| Parameter | Value |

| Chemical Formula | C₁₂H₆Cl₂N₂ |

| Molecular Weight | 249.09 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 19.4035 (3) |

| b (Å) | 4.4330 (1) |

| c (Å) | 11.7695 (2) |

| Volume (ų) | 1012.36 (3) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 100 |

| Data sourced from a study on 2,9-Dichloro-1,10-phenanthroline.[5][7] |

Structure Determination Workflow

The determination of a crystal structure from a synthesized compound follows a well-defined experimental workflow.

Experimental Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction analysis.

Applications in Drug Development

1,10-phenanthroline and its derivatives are versatile scaffolds in drug research and development.[8] Their ability to chelate metal ions is a key feature in their biological activity. Some compounds containing the 1,10-phenanthroline structure have demonstrated anti-cancer and antibacterial properties.[8] Furthermore, they can act as carriers in drug delivery systems.[8]

Derivatives of 2,9-disubstituted-4,7-phenyl-1,10-phenanthroline have been synthesized and evaluated for their antiprotozoal activity against parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei.[9][10] These compounds have shown promise, with some exhibiting significant potency and selectivity.[9][10] The mechanism of action for some of these derivatives is believed to involve the stabilization of parasitic telomeric G-quadruplexes.[9][10]

A ruthenium complex of 4,7-diphenyl-1,10-phenanthroline has been utilized as a fluorescent sensor for detecting microorganisms in pharmaceutical products, highlighting the diagnostic applications of these compounds.[11]

References

- 1. IMPROVED SYNTHESIS OF 2-CHLORO- AND 2, 9-DICHLORO-1, 10-PHENANTHROLINES | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 4,7-Diphenyl-2,9-bis(trichloromethyl)-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,9-Dichloro-1,10-phenanthroline synthesis - chemicalbook [chemicalbook.com]

- 5. 2,9-Dichloro-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,9-Dichloro-1,10-phenanthroline | 29176-55-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 9. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux [mdpi.com]

- 10. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Solubility Profile of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,9-dichloro-4,7-diphenyl-1,10-phenanthroline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure, qualitative information from related compounds, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in various applications, including drug development and materials science.

Introduction

This compound is a substituted aromatic heterocyclic compound. The 1,10-phenanthroline core is a well-known chelating agent for various metal ions and its derivatives are extensively studied for their applications in catalysis, sensing, and as potential therapeutic agents. The solubility of this compound in common solvents is a critical parameter for its synthesis, purification, formulation, and application in biological and chemical systems.

Predicted Solubility Profile

Based on its chemical structure, this compound is a largely non-polar molecule. The presence of two phenyl groups and two chloro substituents on the phenanthroline core contributes to its hydrophobicity. Therefore, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common solvents has not been published. The following table summarizes the expected qualitative solubility based on the analysis of its chemical structure and data from related compounds.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The hydrophobic nature of the phenyl and chloro substituents outweighs the polarity of the nitrogen atoms. |

| Polar Aprotic | Acetone, Acetonitrile | Sparingly Soluble | May exhibit some solubility due to dipole-dipole interactions. |

| Non-Polar | Chloroform, Toluene, Dichloromethane, Hexane | Soluble | "Like dissolves like" principle; the non-polar nature of the compound favors dissolution in non-polar solvents. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining the thermodynamic solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, chloroform, toluene)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Prepare a series of saturated solutions by adding an excess amount of the solid compound to a known volume of each solvent in separate vials.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in each solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various HTS methods can be employed, such as nephelometry or turbidimetry, which measure the light scattering caused by undissolved particles.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the equilibrium solubility determination method.

Caption: Workflow for determining equilibrium solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the current body of scientific literature, its molecular structure strongly indicates a preference for solubility in non-polar organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. Such data is invaluable for advancing the use of this and related phenanthroline derivatives in drug discovery and materials science.

Electronic and steric properties of substituted phenanthroline ligands

An In-depth Technical Guide to the Electronic and Steric Properties of Substituted Phenanthroline Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,10-Phenanthroline (phen) and its derivatives are a class of exceptionally versatile N-heterocyclic ligands, central to advancements in coordination chemistry, catalysis, and drug design.[1][2][3][4] The ability to modify the phenanthroline scaffold with various functional groups allows for the precise tuning of its electronic and steric characteristics. These modifications significantly influence the physicochemical properties and reactivity of the resulting metal complexes, including their stability, redox potentials, and biological activity.[1][5] This guide offers a comprehensive technical overview of these properties, details key experimental methodologies for their characterization, and visualizes their relevance in biological pathways, serving as a critical resource for professionals in the field.

Electronic Properties of Substituted Phenanthrolines

The electronic landscape of the phenanthroline core is highly sensitive to the nature of its substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and σ-donating capability. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can strengthen π-backbonding interactions in metal complexes.[6][7]

Hammett Parameters

The Hammett equation provides a quantitative framework for evaluating the electronic influence of meta- and para-substituents on a benzene ring, and it serves as a valuable approximation for the phenanthroline system.[8][9] The substituent constant (σ) quantifies the electron-donating or electron-withdrawing capacity of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[8]

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Source: Based on data from Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews, 91(2), 165-195.[9][10]

Acidity and pKa Values

The basicity of a phenanthroline ligand, quantified by the pKa of its conjugate acid, is directly modulated by the electronic effects of its substituents. EDGs increase the ligand's basicity (higher pKa), whereas EWGs decrease it (lower pKa).[6] This property is crucial as it influences the ligand's protonation state in physiological media and its affinity for metal ions.[6][11]

Table 2: pKa Values for Selected Substituted 1,10-Phenanthrolines

| Ligand | pKa |

|---|---|

| 5-Nitro-1,10-phenanthroline | 3.57 |

| 5-Chloro-1,10-phenanthroline | 4.23 |

| 1,10-Phenanthroline | 4.86[12] |

| 5-Methyl-1,10-phenanthroline | 5.15 |

| 4,7-Dimethyl-1,10-phenanthroline | 5.84 |

| 2,9-Dimethyl-1,10-phenanthroline | 6.50 |

Source: Data compiled from various literature sources.

Steric Properties and Their Implications

The size and position of substituents on the phenanthroline ring introduce steric hindrance that can dictate the coordination geometry, stability, and reactivity of metal complexes.[13][14] This is particularly pronounced for substituents at the 2 and 9 positions, which flank the nitrogen donor atoms.[13][15]

Ligand Cone Angle (θ)

The Tolman cone angle is a useful metric for quantifying the steric bulk of a ligand.[16] It measures the solid angle occupied by a ligand at the metal center.[16] Larger cone angles indicate greater steric hindrance, which can limit the number of ligands that can coordinate to a metal or protect the metal center from unwanted interactions.[16]

Table 3: Estimated Cone Angles for Phenanthroline Ligands

| Ligand | Cone Angle (θ) |

|---|---|

| 1,10-Phenanthroline | ~80° |

| 2,9-Dimethyl-1,10-phenanthroline | ~95° |

| 2,9-Di-tert-butyl-1,10-phenanthroline | ~110° |

Note: Values are estimations for a standardized M-N bond length and can vary based on the specific metal center and complex geometry.

Experimental Protocols and Workflows

The characterization of phenanthroline ligands and their metal complexes involves a suite of synthetic and analytical techniques.

General Synthetic and Characterization Workflow

The development of new phenanthroline-based compounds follows a logical progression from ligand synthesis to application testing. This workflow ensures a systematic evaluation of the novel compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfachemic.com [alfachemic.com]

- 6. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 11. Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. Ligand cone angle - Wikipedia [en.wikipedia.org]

Theoretical and Computational Approaches in the Study of Phenanthroline Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the research and development of phenanthroline derivatives, with a particular focus on their applications in medicinal chemistry and drug design. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the core techniques, data interpretation, and mechanistic insights driving the exploration of this versatile class of compounds.

Introduction

Phenanthroline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of applications, most notably in the field of anticancer drug discovery. Their planar structure and electron-rich nature allow them to interact with various biological macromolecules, including DNA and key cellular enzymes, leading to potent biological activities. Computational and theoretical studies play a pivotal role in elucidating the mechanisms of action, predicting the activity of novel derivatives, and guiding the rational design of more effective and selective therapeutic agents.

This guide will delve into the principal computational techniques, including Density Functional Theory (DFT) and molecular docking, and detail the experimental protocols used to validate the in silico findings, such as DNA interaction assays, tubulin polymerization inhibition assays, and cell viability assessments.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and biological interactions of phenanthroline derivatives at the molecular level. These methods are often employed to predict the properties and activities of new compounds before their synthesis, thereby saving time and resources.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[1][2] It is widely used to calculate various molecular properties of phenanthroline derivatives, providing insights into their stability, reactivity, and spectroscopic characteristics.

Experimental Protocol: DFT Geometry Optimization

A typical DFT geometry optimization protocol for a phenanthroline derivative involves the following steps:

-

Initial Structure Generation: A 3D structure of the molecule is generated using molecular modeling software.

-

Method Selection:

-

Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties and vibrational spectra.

-

Analysis of Results: The optimized geometry, electronic properties (e.g., HOMO-LUMO energy gap), and other calculated parameters are analyzed to understand the molecule's characteristics.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] It is extensively used to study the interaction of phenanthroline derivatives with their biological targets, such as DNA and proteins like tubulin or topoisomerase.

Experimental Protocol: Molecular Docking with AutoDock

A general workflow for molecular docking of a phenanthroline derivative with a protein target using AutoDock involves:

-

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Preparation of the Ligand: A 3D structure of the phenanthroline derivative is created and optimized. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

-

Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.

-

Docking Simulation: The docking calculation is performed using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore different binding poses of the ligand within the receptor's active site.

-

Analysis of Results: The resulting docking poses are ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

Experimental Validation Protocols

Experimental studies are crucial to validate the predictions from computational models and to accurately determine the biological activity of the synthesized phenanthroline derivatives.

DNA Interaction Assays

The ability of many phenanthroline derivatives to intercalate into the DNA double helix is a key mechanism for their anticancer activity.

Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)

-

Preparation of Solutions: A solution of calf thymus DNA (ct-DNA) and a solution of ethidium bromide (EtBr) in a suitable buffer (e.g., Tris-HCl) are prepared.

-

Fluorescence Measurement: The fluorescence of a solution containing ct-DNA and EtBr is measured. EtBr exhibits enhanced fluorescence upon intercalation into DNA.

-

Titration with Phenanthroline Derivative: Aliquots of the phenanthroline derivative solution are added to the DNA-EtBr mixture.

-

Fluorescence Quenching: The fluorescence intensity is measured after each addition. If the phenanthroline derivative intercalates into the DNA, it will displace the EtBr, leading to a quenching of the fluorescence.

-

Data Analysis: The binding constant (Kb) of the derivative to DNA can be calculated from the fluorescence quenching data.[5]

Tubulin Polymerization Inhibition Assay

Disruption of microtubule dynamics by inhibiting tubulin polymerization is another important anticancer mechanism of some phenanthroline derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Tubulin Preparation: Purified tubulin is resuspended in a polymerization buffer.

-

Reaction Setup: The tubulin solution is added to a 96-well plate. The phenanthroline derivative at various concentrations is added to the wells. A known tubulin inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as controls.

-

Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

-

Monitoring Polymerization: The increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye is monitored over time using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curves.[6]

Cell Viability Assay

The overall cytotoxicity of the phenanthroline derivatives against cancer cell lines is commonly assessed using cell viability assays.

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the phenanthroline derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

Data Presentation

The following tables summarize key quantitative data from various theoretical and computational studies on phenanthroline derivatives.

Table 1: In Vitro Anticancer Activity of Selected Phenanthroline Derivatives

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| Phenanthroline-based hydroxamate derivative (PA) | SiHa | MTT | 16.43 | [7] |

| Fused pyrrolophenanthroline (11c) | MDA-MB-435 | NCI-60 | 0.296 (GI50) | [8] |

| Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline (Cugdupt1-Cugdupt9) | A549cis | MTT | 0.5 - 30.5 | [9] |

| Yttrium complex with 4,9-diazafluoren-9-one | MCF-7 | MTT | Data reported | [4] |

| Yttrium complex with 4,9-diazafluoren-9-one | A549 | MTT | Data reported | [4] |

| Cu-DPPZ-Phen | SKOV3 | Viability | 0.59 | [10] |

| Pyrazole-fused phenanthroline (4c) | MDA-MB-231 | Apoptosis | Data reported | [6] |

| 2-anilinopyridyl linked oxindole conjugate (6r) | MDA-MB-231 | SRB | 9.85 - 23.94 | [11] |

| 2-anilinopyridyl linked oxindole conjugate (6y) | HeLa | SRB | 8.39 - 11.70 | [11] |

Table 2: DNA Binding and Tubulin Polymerization Inhibition Data

| Compound/Complex | Target | Method | Binding Constant (Kb) / IC50 (µM) | Reference |

| [Ru(phen)2(pni)]2+ | ct-DNA | UV-Vis | 2.84 x 10^5 M-1 | [5] |

| [Ru(phen)2(pbi)]2+ | ct-DNA | UV-Vis | 4.35 x 10^5 M-1 | [5] |

| Cd(Phen)2 complex | DNA | Spectrophotometry | Data reported | [12] |

| 2Cd(Phen)4 complex | DNA | Spectrophotometry | (5 ± 1) × 10^5 M−1 | [12] |

| Cu-DPQ-Phen | ct-DNA | Fluorescence | ~3 x 10^7 M(bp)−1 | [13] |

| Cu-DPPZ-Phen | ct-DNA | Fluorescence | ~3 x 10^7 M(bp)−1 | [13] |

| Pyrazole-fused phenanthroline (4c) | Tubulin | Polymerization Assay | 17 ± 0.3 | [6] |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (7f) | Tubulin | Polymerization Assay | 2.04 | [11] |

Table 3: Computational Data for Phenanthroline Derivatives

| Compound/Complex | Method | Parameter | Value | Reference |

| Imidazole phenanthroline derivative (4d) | Molecular Docking | Binding Energy (kcal/mol) | -5.286 | [3] |

| Imidazole phenanthroline derivative (4c) | Molecular Docking | Free Energy of Binding (kcal/mol) | -55.46 | [3] |

| Schiff-base phenanthroline ligands (L1-L3) | DFT (B3LYP/6-311++G(2d,p)) | HOMO-LUMO Gap (eV) | Data reported | [2] |

| Ternary Copper Complex of L-Glutamine and Phenanthroline | Molecular Docking | Binding Energy with DNA (kcal/mol) | Data reported | [14] |

| [Cu(phen)(L‐ser)(H2O)]NO3 complex | DFT | HOMO-LUMO Gap (eV) | 3.20–4.26 | [15] |

| Phenanthroline | DFT (B3LYP/6-31++G(d,p)) | HOMO-LUMO Gap (eV) | 4.83 | [16] |

| p-substituted dibenzyltin-phenanthroline complexes | DFT (B3LYP/LanL2DZ) | HOMO-LUMO Gap (eV) | Data reported | [1] |

Visualization of Mechanisms and Workflows

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the complex processes involved in the study of phenanthroline derivatives.

Caption: Mechanism of action of a DNA-intercalating phenanthroline derivative.

Caption: Mechanism of tubulin polymerization inhibition by a phenanthroline derivative.

Caption: A general workflow for the computational design of phenanthroline derivatives.

Conclusion

The integration of theoretical and computational studies with experimental validation provides a powerful paradigm for the discovery and development of novel phenanthroline derivatives with therapeutic potential. DFT and molecular docking offer invaluable insights into molecular properties and biological interactions, guiding the rational design of new compounds. Robust experimental protocols are essential for validating these in silico predictions and for accurately determining the biological efficacy of these molecules. This guide provides a foundational understanding of these core methodologies, aiming to facilitate further research and innovation in this promising area of drug discovery.

References

- 1. Synthesis, crystal structures HOMO-LUMO analysis and DFT calculation of new complexes of p-substituted dibenzyltin chlorides and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schiff-base ligands containing phenanthroline terminals: Synthesis, characterization, biological activities and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic and molecular modeling studies of binding interaction between the new complex of yttrium and 1,10-phenanthroline derivatives with DNA and BSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoinduced DNA Cleavage and Photocytotoxic of Phenanthroline-Based Ligand Ruthenium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazylpyridine salicylaldehyde–copper(ii)–1,10-phenanthroline complexes as potential anticancer agents: synthesis, characterization and anticancer evaluation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Review of 2,9-Disubstituted-4,7-Diphenyl-1,10-Phenanthrolines: Synthesis, Biological Activity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,9-disubstituted-4,7-diphenyl-1,10-phenanthroline derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and materials science. This document details their synthesis, characterization, biological activity—with a focus on their role as G-quadruplex stabilizing agents and their anticancer and antiprotozoal properties—and their emerging applications in organic light-emitting diodes (OLEDs).

Core Concepts and Synthesis

The 1,10-phenanthroline scaffold is a privileged structure in coordination chemistry and drug design. Substitution at the 2 and 9 positions of the 4,7-diphenyl-1,10-phenanthroline core allows for the fine-tuning of the steric and electronic properties of the resulting ligands, significantly influencing their biological activity and material characteristics. A variety of synthetic methodologies have been developed to introduce diverse functional groups at these positions, including amino, halo, and carboxylic acid moieties.

A general and versatile approach to synthesizing a range of 2,9-disubstituted-4,7-diphenyl-1,10-phenanthroline derivatives commences with the commercially available 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine). Oxidation of the methyl groups to aldehydes provides a key intermediate, 2,9-diformyl-4,7-diphenyl-1,10-phenanthroline, which can be further modified. For instance, reductive amination of the diformyl derivative with various primary or secondary amines yields a library of 2,9-bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline derivatives.[1]

Alternatively, direct oxidation of the methyl groups of bathocuproine can lead to the corresponding dicarboxylic acid.[2] Halogenation of the 1,10-phenanthroline core, followed by nucleophilic substitution, provides another route to functionalized derivatives. The synthesis of 2,9-diamino-1,10-phenanthroline has been achieved from 2,9-dichloro-1,10-phenanthroline through a reaction with acetamide followed by hydrolysis.[3]

Spectroscopic and Physicochemical Data

The structural characterization of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The following tables summarize key characterization data for selected 2,9-disubstituted-4,7-diphenyl-1,10-phenanthroline derivatives.

Table 1: Selected ¹H NMR and Mass Spectrometry Data for 2,9-Disubstituted-4,7-Diphenyl-1,10-Phenanthroline Derivatives [1]

| Compound ID | R Group at 2,9-positions | Key ¹H NMR Signals (δ, ppm, in CDCl₃) | ESI-MS m/z [M+H]⁺ (Calculated) | ESI-MS m/z [M+H]⁺ (Found) |

| 4a | -(CH₂)₂N(CH₃)₂ | 7.8 (s, 2H, H-3,8), 7.76 (s, 2H, H-5,6), 4.41 (s, 4H, NCH₂), 2.91 (t, 4H), 2.54 (t, 4H), 2.26 (s, 12H) | Not Specified | Not Specified |

| 4i | -(CH₂)₃-morpholino | 7.79 (s, 2H, H-3,8), 7.67 (s, 2H, H-5,6), 4.34 (s, 4H, NCH₂), 3.66 (t, 8H), 2.87 (t, 4H), 2.48–2.42 (m, 8H), 1.82 (qt, 4H) | 617.3604 | 617.3596 |

| 4l | -(CH₂)₃-piperidino | Not Specified | 618.4410 | 618.4393 |

| 4o | -(CH₂)₂-(4-pyridyl) | Not Specified | Not Specified | Not Specified |

Biological Activity: G-Quadruplex Stabilization and Anticancer Properties

A significant body of research has focused on the ability of 2,9-disubstituted-4,7-diphenyl-1,10-phenanthroline derivatives to interact with and stabilize G-quadruplex (G4) DNA structures. G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoters. The stabilization of these structures by small molecules can inhibit the activity of telomerase and downregulate the expression of oncogenes, making them attractive targets for anticancer drug development.

The planar aromatic core of the phenanthroline scaffold allows for π-π stacking interactions with the G-quartets of the G-quadruplex, while the substituents at the 2 and 9 positions can interact with the grooves and loops of the G4 structure, enhancing binding affinity and selectivity.

Cytotoxicity Data

The anticancer potential of these compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected derivatives are presented in the table below.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 2,9-Disubstituted-4,7-Diphenyl-1,10-Phenanthroline Derivatives against Human Cancer Cell Lines [1]

| Compound ID | P. falciparum W2 | L. donovani | T. brucei brucei | HepG2 (Cytotoxicity) |

| 4a | 10.12 ± 1.14 | > 50 | 11.21 ± 1.09 | > 100 |

| 4h | 1.12 ± 0.11 | 3.54 ± 0.34 | 7.54 ± 0.71 | 54.12 ± 5.14 |

| 4j | 0.98 ± 0.09 | 4.50 ± 0.41 | 8.12 ± 0.78 | 65.43 ± 6.21 |

| 4l | 0.19 ± 0.02 | 10.21 ± 1.01 | 12.43 ± 1.19 | 96.08 ± 9.12 |

| 4n | 1.54 ± 0.14 | 2.52 ± 0.23 | 6.54 ± 0.61 | 78.91 ± 7.50 |

| 4o | 0.87 ± 0.08 | 3.12 ± 0.29 | 0.87 ± 0.08 | 79.21 ± 7.43 |

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of these phenanthroline derivatives are often mediated by the induction of apoptosis. Stabilization of G-quadruplex structures can trigger a DNA damage response, leading to the activation of apoptotic signaling pathways. The intrinsic apoptotic pathway is a key mechanism, involving the Bcl-2 family of proteins and the activation of caspases.

The binding of a 2,9-disubstituted-4,7-diphenyl-1,10-phenanthroline derivative to a G-quadruplex in a promoter region of an oncogene or in a telomere can induce cellular stress and DNA damage signals. This leads to the activation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak, and the inhibition of anti-apoptotic members like Bcl-2 and Bcl-xL.[4][5][6] The activated pro-apoptotic proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Apoptosis signaling pathway induced by 2,9-disubstituted-4,7-diphenyl-1,10-phenanthrolines.

Experimental Protocols

FRET Melting Assay for G-Quadruplex Stabilization

Förster Resonance Energy Transfer (FRET) melting assays are a high-throughput method to assess the thermal stabilization of G-quadruplex DNA upon ligand binding. The assay utilizes a DNA oligonucleotide labeled with a FRET donor and acceptor pair. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in high FRET efficiency. Upon thermal denaturation, the DNA unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tₘ) is the temperature at which 50% of the DNA is unfolded. An increase in Tₘ in the presence of a ligand indicates stabilization of the G-quadruplex structure.

Caption: Experimental workflow for a FRET melting assay to assess G-quadruplex stabilization.

Circular Dichroism Spectroscopy for G-Quadruplex Conformation Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules, including DNA. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) exhibit distinct CD spectral signatures. CD can be used to confirm the formation of a G-quadruplex structure and to investigate conformational changes induced by ligand binding.

Caption: Workflow for Circular Dichroism (CD) spectroscopy to analyze G-quadruplex conformation.

Applications in Organic Electronics

Beyond their biological applications, 2,9-disubstituted-4,7-diphenyl-1,10-phenanthroline derivatives, particularly 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP), are widely used in organic light-emitting diodes (OLEDs). In OLED devices, these materials often serve as electron transport layers (ETLs) or hole blocking layers (HBLs) due to their high electron mobility and wide energy gap. The bulky phenyl groups at the 4 and 7 positions can prevent aggregation, leading to improved device performance and stability. While specific performance data for a wide range of derivatives is proprietary and varies with device architecture, the use of BCP is well-established for enhancing the efficiency and lifetime of OLEDs.[7]

Conclusion

2,9-Disubstituted-4,7-diphenyl-1,10-phenanthroline derivatives represent a versatile and highly tunable class of compounds with significant potential in both medicinal chemistry and materials science. Their ability to selectively stabilize G-quadruplex DNA structures has established them as promising candidates for the development of novel anticancer and antiprotozoal agents. Furthermore, their favorable electronic properties have led to their successful application in high-performance OLEDs. Future research in this area will likely focus on the development of new derivatives with enhanced biological activity and selectivity, as well as the exploration of their potential in other areas of materials science and catalysis. This guide provides a solid foundation for researchers and professionals seeking to understand and leverage the unique properties of this important class of molecules.

References

- 1. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux [mdpi.com]

- 2. Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,10-Phenanthroline-2,9-diamine synthesis - chemicalbook [chemicalbook.com]

- 4. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2010127575A1 - One-step synthesis method of 2,9-dimethyl-4,7-diphenyl-1,10- phenanthroline - Google Patents [patents.google.com]

The Ascendant Trajectory of Phenanthroline-Based Compounds: A Technical Guide to Their Diverse Applications

For Researchers, Scientists, and Drug Development Professionals

The rigid, planar, and electron-deficient scaffold of 1,10-phenanthroline has cemented its status as a privileged ligand in coordination chemistry. Its remarkable versatility, arising from the ease of substitution at various positions on its core, allows for the fine-tuning of steric and electronic properties. This adaptability has propelled the development of novel phenanthroline-based compounds with a burgeoning array of applications, from cutting-edge catalysis to the front lines of anticancer and antimicrobial therapies. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of these promising compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and chemical processes.

Anticancer Applications: A Multi-pronged Assault on Malignancy

Phenanthroline-based compounds, particularly their metal complexes, have emerged as potent anticancer agents, often exhibiting greater cytotoxicity than established drugs like cisplatin.[1][2] Their mechanisms of action are multifaceted, primarily revolving around the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of crucial cellular machinery.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which phenanthroline complexes exert their anticancer effects is through the intrinsic pathway of apoptosis. This process is often initiated by the generation of ROS, such as hydroxyl radicals, catalyzed by the metal center of the complex.[3][4] This oxidative stress leads to mitochondrial dysfunction, a key event in the apoptotic cascade.

The integrity of the mitochondrial outer membrane is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] Phenanthroline-based compounds can modulate the expression of these proteins, leading to a shift in the balance towards apoptosis.[3][7] This results in mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[6]

Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome.[8] This complex, in turn, activates caspase-9, an initiator caspase, which then activates effector caspases like caspase-3 and -7.[8][9] These effector caspases are the executioners of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[10]

Quantitative Data: Cytotoxicity of Phenanthroline-Based Compounds

The anticancer potential of these compounds has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting biological or biochemical functions.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| [Cu(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 3.5 | [1] |

| [Mn(phen)₂(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 8.2 | [1] |

| [Ag₂(phen)₃(mal)]·2H₂O | A-498 (Kidney Carcinoma) | 2.5 | [1] |

| 1,10-phenanthroline | A-498 (Kidney Carcinoma) | 15.0 | [1] |

| Cisplatin | A-498 (Kidney Carcinoma) | 45.0 | [1] |

| 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][11][12]phenanthroline | HepG2 (Liver Cancer) | 0.29 | |

| --INVALID-LINK--₂·4H₂O | A549 (Lung Cancer) | 15.03 |

Experimental Protocols

1,10-phenanthroline-5,6-dione often serves as a key intermediate in the synthesis of more complex phenanthroline derivatives. A common synthetic route involves the oxidation of 1,10-phenanthroline.

Materials:

-

1,10-phenanthroline monohydrate

-

Potassium bromide (KBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

Procedure:

-

In a fume hood, cautiously add 1,10-phenanthroline monohydrate and potassium bromide to a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Heat the reaction mixture under reflux for a specified duration, monitoring the reaction progress.

-

After completion, carefully pour the reaction mixture onto ice.

-

Neutralize the acidic solution by the slow addition of sodium carbonate until the pH is neutral.

-

Extract the aqueous solution with dichloromethane.

-

Combine the organic extracts and concentrate under reduced pressure.

-

Recrystallize the resulting solid from methanol to yield pure 1,10-phenanthroline-5,6-dione.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Phenanthroline-based compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the phenanthroline-based compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5][14][15]

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Phenanthroline-based compounds and their metal complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[12][16]

Mechanism of Action

The antimicrobial activity of phenanthroline derivatives is often attributed to their ability to chelate essential metal ions, disrupting crucial enzymatic processes within the microbial cells.[17] Furthermore, similar to their anticancer effects, these compounds can induce oxidative stress through the generation of ROS, leading to damage of cellular components and ultimately cell death.[17]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| [Mn(4-MPipzcdt)₂(phen)] | Candida albicans | 8 | [14] |

| [Co(4-MPipzcdt)(phen)₂]Cl | Candida albicans | <8 | [14] |

| [Co(4-MPipzcdt)(phen)₂]Cl | Pseudomonas aeruginosa | 16 | [14] |

| [Mn(4-MPipzcdt)(phen)₂]Cl | Staphylococcus aureus | 64 | [14] |

| Cu(II), Mn(II), and Ag(I) complexes with phenanthroline and dicarboxylate ligands | MRSA clinical isolates | MICs generally < 256 µg/mL | [12] |

Experimental Protocols

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Phenanthroline-based compound

-

96-well microtiter plates

-

Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the phenanthroline-based compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that inhibits visible growth.[18][19]

Catalytic Applications: Driving Chemical Transformations

The unique electronic and steric properties of phenanthroline ligands make them highly effective in a variety of catalytic applications. By coordinating with transition metals, they can facilitate a range of chemical transformations with high efficiency and selectivity.[11]

Iron-Catalyzed Hydrosilylation

Iron complexes of phenanthroline derivatives have been successfully employed as catalysts in the hydrosilylation of alkenes and alkynes.[1][17] The substitution pattern on the phenanthroline ligand plays a crucial role in determining the regioselectivity of the reaction.[11]

A proposed catalytic cycle for iron-catalyzed hydrosilylation involves an Fe(0)-Fe(II) redox couple. The reaction is thought to proceed via a Chalk-Harrod-type mechanism.[17][20]

Photocatalytic CO₂ Reduction

Ruthenium complexes containing phenanthroline-based ligands are effective photocatalysts for the reduction of carbon dioxide (CO₂) to valuable fuels such as methanol.[21] The process typically involves a photosensitizer that absorbs light, a sacrificial electron donor, and the catalyst.

The photocatalytic mechanism can proceed through either an oxidative or reductive quenching cycle. In the reductive quenching pathway, the excited photosensitizer is reduced by the sacrificial electron donor, and the resulting reduced photosensitizer then transfers an electron to the catalyst, which in turn reduces CO₂.

Quantitative Data: Catalytic Performance